molecular formula C22H25BrN2O3 B2545981 3-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide CAS No. 921582-36-7

3-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide

Katalognummer B2545981
CAS-Nummer: 921582-36-7
Molekulargewicht: 445.357
InChI-Schlüssel: RKLZKPHMJIXEGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "3-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide" is a structurally complex molecule that appears to be related to a family of compounds with benzamide and oxazepine components. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that can provide insight into the chemical behavior and properties that might be expected for the compound of interest.

Synthesis Analysis

The synthesis of related compounds involves the reaction of N-benzoyl-2-(cyclohex-2-en-1-yl)aniline with molecular oxygen or bromine to yield various hexahydrocarbazole and dibenzoxazepine derivatives . These reactions suggest that the synthesis of the compound may also involve similar starting materials and reagents, potentially with the addition of isobutyl and dimethyl groups to achieve the desired substitution pattern.

Molecular Structure Analysis

The molecular structure of related benzamide derivatives has been characterized by X-ray crystallography, revealing that these molecules can exhibit conformational disorder in the fused six-membered ring . This suggests that the compound "this compound" may also display similar structural features, with potential disorder in its own six-membered ring system.

Chemical Reactions Analysis

The related compounds synthesized in the papers undergo various chemical reactions, including isomerization and interactions with molecular bromine . These reactions indicate that the compound of interest may also be reactive towards halogenation and could participate in further chemical transformations, possibly affecting the oxazepine ring or the benzamide moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds include the formation of hydrogen bonds in both solution and the crystalline state, as determined by IR spectroscopy and X-ray crystallography . These findings imply that "this compound" may also form hydrogen bonds, influencing its solubility, melting point, and other physical properties.

Wissenschaftliche Forschungsanwendungen

1. Interactions in Antipyrine-like Derivatives

Research conducted by Saeed et al. (2020) focused on the synthesis and X-ray structure characterization of antipyrine derivatives, including insights from Hirshfeld surface analysis and DFT calculations. This study provides a foundational understanding of the molecular interactions and structural characteristics of compounds like 3-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide (Saeed et al., 2020).

2. Synthesis and Properties of Fused Oxazapolycyclic Skeleton

Petrovskii et al. (2017) explored the synthesis and photophysical properties of compounds with structures related to this compound. Their work revealed the formation of novel oxazapolyheterocycles, offering valuable insights into the potential applications of such compounds in various scientific fields (Petrovskii et al., 2017).

3. Novel Class of Antibacterial Agents

Palkar et al. (2017) synthesized and evaluated novel analogs of pyrazole derivatives with structures similar to this compound. They found that certain compounds displayed promising antibacterial activity, highlighting the potential of these derivatives in the development of new antibacterial agents (Palkar et al., 2017).

Eigenschaften

IUPAC Name

3-bromo-N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25BrN2O3/c1-14(2)12-25-18-9-8-17(11-19(18)28-13-22(3,4)21(25)27)24-20(26)15-6-5-7-16(23)10-15/h5-11,14H,12-13H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLZKPHMJIXEGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)Br)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.